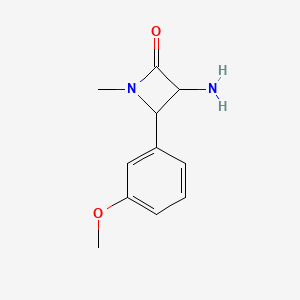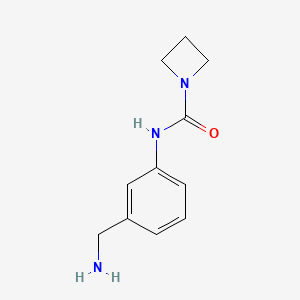
2-Chloro-6-(difluoromethyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-6-(ジフルオロメチル)-9H-プリンは、プリンファミリーに属する複素環式芳香族化合物です。プリンはDNAとRNAの構成要素である核酸の必須成分です。この化合物に含まれる塩素とジフルオロメチル基は、それをユニークなものにし、さまざまな化学的および生物学的用途で潜在的に役立ちます。
準備方法
合成経路と反応条件
2-クロロ-6-(ジフルオロメチル)-9H-プリンの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、特定の条件下で2,6-ジクロロプリンをジフルオロメチル化剤と反応させることです。この反応は、通常、炭酸カリウムなどの塩基とジメチルスルホキシドなどの溶媒を必要とします。反応は、塩素原子をジフルオロメチル基で置換するために、高温で行われます。
工業生産方法
工業環境では、2-クロロ-6-(ジフルオロメチル)-9H-プリンの生産は、一貫した品質と収率を確保するために、連続フロー反応器を使用することが含まれる場合があります。触媒と最適化された反応条件の使用は、プロセスの効率を高めることができます。再結晶またはクロマトグラフィーなどの精製手順が採用され、高純度の最終製品が得られます。
化学反応の分析
反応の種類
2-クロロ-6-(ジフルオロメチル)-9H-プリンは、次のようなさまざまな化学反応を起こします。
置換反応: 塩素原子は、アミンやチオールなどの他の求核剤で置換できます。
酸化と還元: この化合物は、対応する酸化物を形成するために酸化されるか、還元された誘導体を形成するために還元される可能性があります。
カップリング反応: それは、鈴木-宮浦カップリングなどのカップリング反応に参加して、炭素-炭素結合を形成することができます。
一般的な試薬と条件
置換反応: 塩基の存在下で、アジ化ナトリウムや第一級アミンなどの試薬。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。
カップリング反応: 穏やかな条件下で、パラジウム触媒とボロン酸。
主な製品
置換生成物: アミノまたはチオール誘導体。
酸化生成物: 酸化物またはヒドロキシル化誘導体。
還元生成物: 還元されたプリン誘導体。
カップリング生成物: ビアリールまたはヘテロアリール化合物。
4. 科学研究での応用
2-クロロ-6-(ジフルオロメチル)-9H-プリンは、科学研究でいくつかの応用があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素研究における生化学プローブまたは阻害剤としての可能性について調査されています。
医学: 核酸と相互作用する能力のために、抗ウイルスおよび抗がん特性の可能性を探求しています。
産業: 農薬や医薬品の開発に使用されています。
科学的研究の応用
2-Chloro-6-(difluoromethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interact with nucleic acids.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
2-クロロ-6-(ジフルオロメチル)-9H-プリンの作用機序は、酵素や核酸などの生体高分子との相互作用を伴います。この化合物は、活性部位に結合することによって、特定の酵素の活性を阻害することができます。また、DNAとRNAの合成を妨害して、潜在的な抗ウイルスおよび抗がん効果をもたらす可能性があります。塩素とジフルオロメチル基の存在は、分子標的に対するその結合親和性と特異性を高めます。
6. 類似の化合物との比較
類似の化合物
2-クロロ-9H-プリン: ジフルオロメチル基がなく、そのため特定の化学反応では用途が限られます。
6-(ジフルオロメチル)-9H-プリン: 塩素原子がなく、反応性と生物活性に影響を与える可能性があります。
2,6-ジクロロ-9H-プリン: 追加の塩素原子を含み、化学的特性と反応性に影響を与える可能性があります。
独自性
2-クロロ-6-(ジフルオロメチル)-9H-プリンは、塩素とジフルオロメチル基の両方の存在によって独自です。この組み合わせは、その化学反応性と潜在的な生物活性を高め、さまざまな研究および産業用途で貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-Chloro-9H-purine: Lacks the difluoromethyl group, making it less versatile in certain chemical reactions.
6-(Difluoromethyl)-9H-purine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2,6-Dichloro-9H-purine: Contains an additional chlorine atom, which may alter its chemical properties and reactivity.
Uniqueness
2-Chloro-6-(difluoromethyl)-9H-purine is unique due to the presence of both chlorine and difluoromethyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H3ClF2N4 |
|---|---|
分子量 |
204.56 g/mol |
IUPAC名 |
2-chloro-6-(difluoromethyl)-7H-purine |
InChI |
InChI=1S/C6H3ClF2N4/c7-6-12-2(4(8)9)3-5(13-6)11-1-10-3/h1,4H,(H,10,11,12,13) |
InChIキー |
NAUGJJOIEGOXFT-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=NC(=NC(=C2N1)C(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)

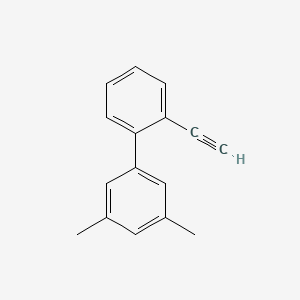
![6-Butyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896431.png)
![2-Cyclopropyl-2H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B11896444.png)
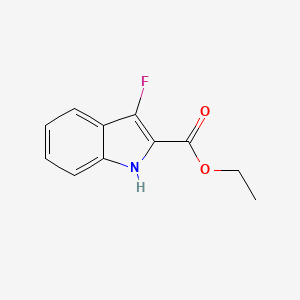
![1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896457.png)

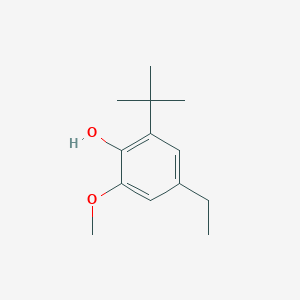

![3-Methyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11896477.png)

